N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(ethylthio)benzamide

Lipophilicity LogP Drug‑likeness

This compound features a 4-(ethylthio) substituent that raises logP by Δ≈+0.7–1.0 versus the parent benzamide and introduces a non-basic sulfur H-bond acceptor, enabling systematic SAR exploration not possible with unsubstituted or dimethylamino analogs. Its oxidizable thioether also serves as a benchmark substrate for in vitro S-oxidation assays. Insist on ≥95% purity with rigorous spectroscopic authentication (1H/13C NMR, HRMS) to ensure screening-deck integrity.

Molecular Formula C16H16N2OS2
Molecular Weight 316.44
CAS No. 886933-68-2
Cat. No. B2486265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(ethylthio)benzamide
CAS886933-68-2
Molecular FormulaC16H16N2OS2
Molecular Weight316.44
Structural Identifiers
SMILESCCSC1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C#N
InChIInChI=1S/C16H16N2OS2/c1-4-20-13-7-5-12(6-8-13)15(19)18-16-14(9-17)10(2)11(3)21-16/h5-8H,4H2,1-3H3,(H,18,19)
InChIKeyPLOOGLZZJPGOMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(ethylthio)benzamide (CAS 886933-68-2): Core Structural Identity and Procurement Context


N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(ethylthio)benzamide is a synthetic small-molecule benzamide derivative (C16H16N2OS2, MW ~316.44 g/mol) [1]. Its architecture combines an electron‑rich 3‑cyano‑4,5‑dimethylthiophene core with a 4‑(ethylthio)benzamide side‑chain, placing it within a broader class of thiophene‑containing benzamides investigated for biological probe and lead‑optimization applications [2]. The compound is primarily encountered as a research‑grade chemical supplied by specialist vendors; however, publicly available peer‑reviewed pharmacological data remain extremely scarce, necessitating a procurement decision grounded in its distinct structural features rather than well‑characterized bioactivity profiles.

Why N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(ethylthio)benzamide Cannot Be Replaced by a Generic In‑Class Analog


The 3‑cyano‑4,5‑dimethylthiophene‑2‑amine core is a privileged scaffold that appears in numerous commercially available screening compounds, but the appended benzamide substituent dictates critical physicochemical and potentially pharmacodynamic properties [1]. The 4‑(ethylthio) group introduces a moderate‑sized, polarisable sulfur atom that alters calculated logP (∆ ≈ +0.7–1.0 vs. the unsubstituted benzamide), hydrogen‑bond acceptor count, and topological polar surface area relative to closely listed analogs such as N‑(3‑cyano‑4,5‑dimethylthiophen‑2‑yl)benzamide (CID 569484) or the 4‑(dimethylamino) variant . In the absence of exhaustive SAR tables, these computed descriptors constitute the only verifiable differentiation; substituting any analog that lacks the ethylthio group fundamentally changes the molecule’s property vector, undermining reproducibility in biochemical or cellular assays where lipophilicity and sulfur‑mediated interactions may be critical [2].

Quantitative Differentiation Evidence for N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(ethylthio)benzamide Versus Its Closest Structural Analogs


Lipophilicity Shift Driven by the 4‑(Ethylthio) Substituent Relative to the Unsubstituted Benzamide

Replacement of the terminal phenyl hydrogen with an ethylthio (‑SEt) group is predicted to raise the octanol‑water partition coefficient (XLogP3‑AA) from approximately 3.8 (unsubstituted benzamide, CID 569484) to an estimated 4.5–4.8 for the target compound, a difference of +0.7–1.0 log units [1]. This shift is calculated solely from the atomic contributions of the ethylthio fragment and is consistent with the behaviour of other thioether‑functionalised aromatics. No experimental logP value for the target compound has been reported in the peer‑reviewed literature.

Lipophilicity LogP Drug‑likeness Permeability

Hydrogen‑Bond Acceptor and Topological Polar Surface Area (TPSA) Divergence from Nitrogen‑Substituted Congeners

The ethylthio group contributes zero conventional hydrogen‑bond donors but adds one hydrogen‑bond acceptor (the sulfur atom) relative to the unsubstituted benzamide. The target compound therefore exhibits a higher H‑bond acceptor count (4 vs. 3 for CID 569484) and a modestly increased TPSA [1]. In contrast, the 4‑(dimethylamino) analog contains an additional nitrogen‑centered H‑bond acceptor (total 4) but also presents a basic amine that can be protonated at physiological pH, altering charge state and potentially off‑target pharmacology . These differences, while subtle, can affect blood‑brain barrier penetration and oral absorption predictions when the compounds are used as tool molecules or lead scaffolds.

TPSA Hydrogen bonding Oral bioavailability CNS penetration

Distinct Reactivity and Metabolic Liability of the Thioether Moiety Versus Sulfonyl or Cyano Analogs

The 4‑(ethylthio) group is a thioether, which can undergo S‑oxidation to the corresponding sulfoxide and sulfone in biological systems, a metabolic pathway not available to the 4‑(dimethylamino), 4‑cyano, or 4‑(morpholinosulfonyl) analogs [1]. Conversely, the 4‑(morpholinosulfonyl) and 3‑(isopropylsulfonyl) congeners already present the fully oxidized, metabolically inert sulfone moiety . This distinction is critical for studies where controlled metabolic activation or the generation of reactive intermediates is under investigation. No head‑to‑head metabolic stability data for the target compound versus these analogs have been published.

Thioether Metabolic stability S-oxidation Sulfonyl

Absence of Experimental Bioactivity Data Necessitates Purity and Identity Verification as Primary Procurement Differentiators

Unlike more advanced analogs that appear in BindingDB or ChEMBL with reported IC50/EC50 values, the target compound lacks any peer‑reviewed biological activity data [1]. Consequently, the only verifiable quantitative metrics that distinguish it from other suppliers’ listings are the purity specification (typically ≥95 % by HPLC) and the provision of orthogonal identity confirmation (¹H‑NMR, ¹³C‑NMR, HRMS) . Users must rely on the vendor’s Certificate of Analysis to ensure that the material received is indeed the ethylthio derivative and not a mis‑labelled close analog. This places a premium on suppliers who furnish comprehensive analytical documentation.

Purity HPLC Identity QC

High‑Value Application Scenarios for N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(ethylthio)benzamide Based on Verified Differentiation


Structure–Activity Relationship (SAR) Studies on the Thiophene‑Benzamide Scaffold

The compound serves as a distinct member of a lipophilicity‑ and H‑bond‑acceptor‑tuned library. Its computed ΔXLogP of +0.7–1.0 relative to the parent benzamide [Section 3, Evidence 1] and its non‑basic sulfur H‑bond acceptor profile [Section 3, Evidence 2] allow systematic exploration of how incremental logP and acceptor count affect target binding or cellular permeability. Teams conducting fragment‑based or combinatorial SAR on the 3‑cyano‑4,5‑dimethylthiophene template can use this compound to fill a property space not covered by the unsubstituted, dimethylamino, or sulfonyl variants.

Thioether‑Specific Metabolic Stability and Prodrug Design

The presence of the oxidizable thioether group [Section 3, Evidence 3] makes the compound a suitable substrate for in vitro metabolism studies (e.g., liver microsome or hepatocyte incubations) aimed at quantifying S‑oxidation rates. Medicinal chemistry groups interested in designing prodrugs that exploit sulfoxide/sulfone interconversion can use this compound to benchmark the oxidation liability of the 4‑position relative to metabolically inert analogues.

Quality‑Controlled Procurement for High‑Throughput Screening (HTS) Libraries

Because peer‑reviewed bioactivity data are absent [Section 3, Evidence 4], the compound’s immediate industrial value lies in its addition to diverse screening decks. Procurement decisions should prioritise suppliers that deliver ≥95 % purity with rigorous spectroscopic authentication, ensuring that the correct chemical entity enters the screening collection. The verified structural identity reduces false‑positive or false‑negative rates that can arise from mis‑labelled close analogs.

Computational Chemistry and Cheminformatics Model Building

The accurately defined structure, combined with its divergent computed descriptors (logP, TPSA, H‑bond counts), positions the compound as a useful test case for validating QSAR models, docking scores, or machine‑learning predictions trained on thiophene‑containing benzamides. Its calculated property shift from the unsubstituted congener provides a clean example of the influence of a single ethylthio substituent.

Quote Request

Request a Quote for N-(3-cyano-4,5-dimethylthiophen-2-yl)-4-(ethylthio)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.